molecular formula C24H28N4O8 B5580741 N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide

N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide

Cat. No.: B5580741
M. Wt: 500.5 g/mol
InChI Key: LOOBXZFZSNRBMZ-OPEKNORGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide is a useful research compound. Its molecular formula is C24H28N4O8 and its molecular weight is 500.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 500.19071386 g/mol and the complexity rating of the compound is 831. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Materials

Hydrazones, including compounds with similar complex structures, have been studied for their nonlinear optical properties. These materials are of interest for applications in optical devices such as optical limiters and switches. The third-order nonlinear optical properties of synthesized hydrazones were investigated, indicating potential for optical device applications (Naseema et al., 2010).

Nitration and Hydroxylation Reactions

Research on the nitration and hydroxylation of benzene in the presence of nitrite/nitrous acid in aqueous solutions could be relevant. Such studies contribute to understanding the chemical transformations that similar nitro-substituted compounds might undergo, providing insights into their reactivity and potential applications in synthetic chemistry (Vione et al., 2004).

Antimicrobial Applications

Compounds with complex aromatic and heteroaromatic structures have been synthesized and evaluated for antimicrobial activities. Novel imines and thiazolidinones derived from related chemical structures have shown promising antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Fuloria et al., 2009).

Organic Synthesis and Catalysis

The catalytic hydroxylation of benzene to phenol using hydrogen peroxide with catalysts based on molecular sieves highlights the importance of catalytic processes in organic synthesis. Research in this area might provide insights into the catalytic potential of similar nitro-substituted compounds (Jiang et al., 2013).

Properties

IUPAC Name

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O8/c1-23(2,3)13-24(4,5)16-6-7-19(18(9-16)28(32)33)34-12-22(29)26-25-11-15-8-20-21(36-14-35-20)10-17(15)27(30)31/h6-11H,12-14H2,1-5H3,(H,26,29)/b25-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOBXZFZSNRBMZ-OPEKNORGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NN=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.